Cas no 14786-04-0 (Propanamide,N-[(phenylamino)thioxomethyl]-)

Propanamide,N-[(phenylamino)thioxomethyl]- structure
14786-04-0 structure
Product name:Propanamide,N-[(phenylamino)thioxomethyl]-
CAS No:14786-04-0
MF:C10H12N2OS
MW:208.280080795288
CID:171116
PubChem ID:730224

Propanamide,N-[(phenylamino)thioxomethyl]- Chemical and Physical Properties

Names and Identifiers

    • Propanamide,N-[(phenylamino)thioxomethyl]-
    • 1-Phenyl-1-propargylhydrazin
    • AGN-PC-00GT4N
    • CHEBI:248263
    • CHEMBL328446
    • CTK2C9937
    • Hydrazine, 1-phenyl-1-(2-propynyl)-
    • N-Phenyl-N'-propionyl-thioharnstoff
    • N-phenyl-N'-propionyl-thiourea
    • N-prop-2-ynyl-N-phenylhydrazine
    • N-(anilinocarbonothioyl)propanamide
    • SR-01000238928
    • NSC-131950
    • phenylthiocarbamoyl propanamide
    • SR-01000238928-1
    • 14786-04-0
    • NSC131950
    • N-(phenylcarbamothioyl)propanamide
    • AKOS000493015
    • HMS1588J03
    • DTXSID90933232
    • N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid
    • Inchi: InChI=1S/C10H12N2OS/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13,14)
    • InChI Key: VAAVXYKSSAVAEI-UHFFFAOYSA-N
    • SMILES: C1(NC(=S)NC(=O)CC)C=CC=CC=1

Computed Properties

  • Exact Mass: 208.06716
  • Monoisotopic Mass: 208.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 73.2Ų

Experimental Properties

  • PSA: 41.13
  • LogP: 2.37350

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